4-(Pyrimidin-2-ylamino)benzoic acid hydrochloride
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Overview
Description
4-(Pyrimidin-2-ylamino)benzoic acid hydrochloride is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound consists of a benzoic acid moiety linked to a pyrimidine ring via an amino group, and it is often used in its hydrochloride salt form to enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrimidin-2-ylamino)benzoic acid hydrochloride typically involves the reaction of 4-aminobenzoic acid with 2-chloropyrimidine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The resulting product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrimidin-2-ylamino)benzoic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group on the benzoic acid moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrimidine ring.
Condensation Reactions: It can form condensation products with aldehydes and ketones.
Common Reagents and Conditions
Sodium Hydroxide: Used in nucleophilic substitution reactions.
Hydrochloric Acid: Used to convert the compound to its hydrochloride salt.
Ethanol: Common solvent for reactions involving this compound.
Major Products Formed
Aroylhydrazides: Formed by refluxing with hydrazine hydrate in ethanol.
Substituted Benzoic Acids: Formed through various substitution reactions.
Scientific Research Applications
4-(Pyrimidin-2-ylamino)benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its anticancer properties as an RXRa antagonist.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Pyrimidin-2-ylamino)benzoic acid hydrochloride involves its interaction with specific molecular targets. For instance, as an RXRa antagonist, it binds to the RXRa receptor, inhibiting its activity and thereby modulating gene expression pathways involved in cancer cell proliferation . The compound’s structure allows it to fit into the receptor’s binding site, blocking the receptor’s normal function.
Comparison with Similar Compounds
Similar Compounds
4-(Pyrimidin-2-ylamino)benzohydrazide: Similar structure but with a hydrazide group instead of a carboxylic acid.
N-(Pyrimidin-2-yl)benzenesulfonamides: Contains a sulfonamide group instead of a carboxylic acid.
Uniqueness
4-(Pyrimidin-2-ylamino)benzoic acid hydrochloride is unique due to its specific combination of a benzoic acid moiety and a pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to act as an RXRa antagonist sets it apart from other similar compounds, making it a valuable tool in cancer research .
Properties
IUPAC Name |
4-(pyrimidin-2-ylamino)benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2.ClH/c15-10(16)8-2-4-9(5-3-8)14-11-12-6-1-7-13-11;/h1-7H,(H,15,16)(H,12,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZRVAGGDZTGIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC2=CC=C(C=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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